Cas no 82787-84-6 (6-Methyl-1-benzothiophene-3-carboxylic acid)
6-Methyl-1-benzothiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-1-benzothiophene-3-carboxylic acid
- 6-methylbenzo[b]thiophene-3-carboxylic acid
- EN300-191700
- SCHEMBL6130768
- 82787-84-6
- CS-0238231
- AKOS005457756
- 843-223-6
- LGPZMCSOENSZPL-UHFFFAOYSA-N
- HDA78784
- AB01330094-02
- NCGC00336946-01
- STK502382
- Z1198162465
- G56002
-
- MDL: MFCD03419862
- Inchi: 1S/C10H8O2S/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12)
- InChI Key: LGPZMCSOENSZPL-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)C2C=CC(C)=CC1=2
Computed Properties
- Exact Mass: 192.02450067Da
- Monoisotopic Mass: 192.02450067Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 65.5Ų
6-Methyl-1-benzothiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 028282-500mg |
6-Methyl-1-benzothiophene-3-carboxylic acid |
82787-84-6 | 500mg |
$300.00 | 2023-09-06 | ||
| Matrix Scientific | 028282-1g |
6-Methyl-1-benzothiophene-3-carboxylic acid |
82787-84-6 | 1g |
$495.00 | 2023-09-06 | ||
| TRC | B488648-5mg |
6-methyl-1-benzothiophene-3-carboxylic Acid |
82787-84-6 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B488648-10mg |
6-methyl-1-benzothiophene-3-carboxylic Acid |
82787-84-6 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B488648-50mg |
6-methyl-1-benzothiophene-3-carboxylic Acid |
82787-84-6 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM389646-1g |
6-methyl-1-benzothiophene-3-carboxylic acid |
82787-84-6 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM389646-5g |
6-methyl-1-benzothiophene-3-carboxylic acid |
82787-84-6 | 95%+ | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM389646-10g |
6-methyl-1-benzothiophene-3-carboxylic acid |
82787-84-6 | 95%+ | 10g |
$*** | 2023-03-31 | |
| Enamine | EN300-191700-0.05g |
6-methyl-1-benzothiophene-3-carboxylic acid |
82787-84-6 | 95.0% | 0.05g |
$125.0 | 2025-03-21 | |
| Enamine | EN300-191700-0.1g |
6-methyl-1-benzothiophene-3-carboxylic acid |
82787-84-6 | 95.0% | 0.1g |
$186.0 | 2025-03-21 |
6-Methyl-1-benzothiophene-3-carboxylic acid Suppliers
6-Methyl-1-benzothiophene-3-carboxylic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 6-Methyl-1-benzothiophene-3-carboxylic acid
6-Methyl-1-benzothiophene-3-carboxylic acid (CAS No. 82787-84-6): A Versatile Building Block in Organic Synthesis
6-Methyl-1-benzothiophene-3-carboxylic acid (CAS No. 82787-84-6) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and material science. This benzothiophene derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents and functional materials.
The growing interest in 6-methyl-1-benzothiophene-3-carboxylic acid applications stems from its unique structural features. The compound combines the electron-rich benzothiophene core with a reactive carboxylic acid functional group, making it an ideal precursor for numerous chemical transformations. Recent studies highlight its importance in designing small molecule inhibitors and photovoltaic materials, addressing current demands in drug discovery and renewable energy technologies.
From a chemical perspective, 6-methyl-1-benzothiophene-3-carboxylic acid properties include moderate solubility in common organic solvents and characteristic absorption in UV-visible spectroscopy. These features make it particularly useful in medicinal chemistry applications where precise molecular modifications are required. The methyl group at position 6 often enhances the compound's metabolic stability, a critical factor in pharmaceutical development.
The synthesis of 6-methyl-1-benzothiophene-3-carboxylic acid derivatives has become a hot topic in organic chemistry, with researchers exploring various catalytic methods to improve yield and selectivity. Modern approaches focus on green chemistry principles, minimizing waste and energy consumption while maximizing efficiency. These developments align with the current emphasis on sustainable chemical processes in industrial and academic settings.
In pharmaceutical applications, 6-methyl-1-benzothiophene-3-carboxylic acid uses span multiple therapeutic areas. The compound serves as a key building block for kinase inhibitors, anti-inflammatory agents, and potential anticancer compounds. Its structural versatility allows for the creation of diverse molecular architectures that can interact with various biological targets, addressing pressing medical needs in areas like oncology and autoimmune diseases.
Material scientists have also recognized the potential of 6-methyl-1-benzothiophene-3-carboxylic acid in organic electronics. The compound's conjugated system and ability to form stable thin films make it attractive for developing organic semiconductors and light-emitting materials. These applications respond to the growing demand for flexible electronics and energy-efficient displays in consumer technology.
The market for 6-methyl-1-benzothiophene-3-carboxylic acid suppliers has expanded significantly in recent years, reflecting its increasing importance in research and development. Quality control parameters such as purity levels, analytical methods, and storage conditions have become critical considerations for purchasers. Many researchers search for information about 6-methyl-1-benzothiophene-3-carboxylic acid price and availability when planning their synthetic routes.
Analytical characterization of 6-methyl-1-benzothiophene-3-carboxylic acid typically involves techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure proper identification and quality assessment, which are essential for reproducible research results. The compound's spectral data and chromatographic behavior are frequently requested by synthetic chemists working with this material.
Safety considerations for handling 6-methyl-1-benzothiophene-3-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during manipulation. The compound's material safety data sheet provides detailed information about handling, storage, and disposal procedures.
Future research directions for 6-methyl-1-benzothiophene-3-carboxylic acid chemistry may explore its potential in bioconjugation techniques and nanomaterial functionalization. The compound's ability to participate in various coupling reactions while maintaining its aromatic system makes it particularly interesting for creating complex molecular architectures. These applications could significantly impact fields ranging from drug delivery systems to molecular electronics.
For researchers considering 6-methyl-1-benzothiophene-3-carboxylic acid synthesis, several published routes offer different advantages in terms of yield, scalability, and purity. The choice of synthetic method often depends on the intended application and available starting materials. Recent publications have highlighted innovative approaches to accessing this valuable heterocyclic scaffold with improved efficiency.
The stability profile of 6-methyl-1-benzothiophene-3-carboxylic acid under various conditions has been well-documented, with studies showing good resistance to thermal degradation and oxidation when properly stored. These characteristics contribute to its popularity as a reliable building block in multi-step synthetic sequences, where intermediate stability is crucial for overall success.
In conclusion, 6-methyl-1-benzothiophene-3-carboxylic acid (CAS No. 82787-84-6) represents a versatile and increasingly important compound in modern chemical research. Its applications span from pharmaceutical development to advanced materials science, addressing current challenges in multiple scientific disciplines. As research continues to uncover new uses for this benzothiophene derivative, its role as a key intermediate in organic synthesis is likely to expand further.
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